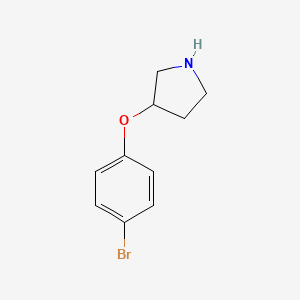

3-(4-Bromophenoxy)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUVGXLUIDZSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514670 | |

| Record name | 3-(4-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337912-68-2 | |

| Record name | 3-(4-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenoxy Pyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Formation with Bromophenyl Linkages

The construction of the pyrrolidine ring featuring a bromophenyl substituent can be achieved through various modern and classical synthetic routes. These methods include convergent one-pot multicomponent reactions and stepwise classical transformations.

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a complex product, represent an efficient strategy for generating molecular diversity. nih.govmdpi.com The 1,3-dipolar cycloaddition is a particularly powerful classical method for synthesizing five-membered heterocycles like pyrrolidines. nih.gov This reaction typically involves an azomethine ylide, serving as the 1,3-dipole, reacting with a dipolarophile, such as an alkene. nih.govmdpi.com

Researchers have developed one-pot, three-component reactions to create spiro-pyrrolidines and pyrrolizines. nih.gov For instance, the stereo- and regioselective 1,3-dipolar cycloaddition between azomethine ylides (generated in situ from isatin (B1672199) or acenaphthoquinone and amino acids like sarcosine (B1681465) or proline) and a dipolarophile can yield complex spiro-pyrrolidine structures as single isomers. nih.gov

A notable multicomponent approach for synthesizing a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} framework involves the reaction of a primary amine, two equivalents of a maleimide, and an aldehyde. ua.es The use of N-(4-bromophenyl)maleimide in such a reaction directly incorporates the bromophenyl moiety into the final spirocyclic product. ua.es The diastereoselectivity of this domino reaction is temperature-dependent, with lower temperatures favoring higher diastereomeric ratios. ua.es For example, conducting the reaction at room temperature can result in an almost completely diastereoselective synthesis (>95:5 dr). ua.es

Another significant cycloaddition strategy is the organocatalyzed enantioselective [3+2] cycloaddition. This has been used to synthesize complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives containing a 4-bromophenyl group. mdpi.com The reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, catalyzed by an organocatalyst, produces these intricate structures with three stereocenters in high yields (84–98%) and with varying enantiomeric excesses. mdpi.com

Table 1: Examples of Cycloaddition Reactions for Bromophenyl Pyrrolidine Synthesis

| Reaction Type | Reactants | Key Features | Product Example | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Three-component 1,3-dipolar cycloaddition | Primary amine, N-(4-bromophenyl)maleimide, Aldehyde | Domino reaction, temperature-dependent diastereoselectivity | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrroles} | High | >95:5 (at rt) | N/A | ua.es |

| Organocatalyzed [3+2] cycloaddition | 2-Arylidene-1,3-indandiones, N-2,2-difluoroethylbenzothiophenone imines | Enantioselective, forms three stereocenters | (2S,4′S,5′S)-4′-(4-Bromophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2″-indene]-1″,3,3″-trione | 88% | >20:1 | 93% | mdpi.com |

| [3+2] Cycloaddition | Olefin, Imine | Ag/PPh3-catalyzed | Pyrrolidine precursor for cyclobutane (B1203170) synthesis | N/A | N/A | N/A | acs.org |

Classical, multi-step syntheses provide robust and often highly controlled routes to bromophenyl-substituted pyrrolidines. These methods rely on well-established organic reactions, allowing for precise structural modifications.

One such strategy involves the conjugate addition of an aryl cuprate (B13416276) to an enantiopure enone, followed by a series of transformations. nih.gov For example, a 1,4-addition of a corresponding arylic cuprate to an enantiopure enone can produce an adduct as a single diastereomer. nih.gov Subsequent reduction of the lactam, deprotection of silyl (B83357) ethers, and oxidation can lead to the desired pyrrolidine diacid. nih.gov

Another classical approach utilizes bromination as a key step. A racemic diastereoselective synthesis can be initiated from (S)-O-methyl-proline, which is converted to an enone. nih.gov This enone can then be brominated using N-bromosuccinimide (NBS) and subsequently coupled with a boronic acid to introduce the desired aryl group. nih.gov

Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds offers a regio- and diastereoselective pathway to N-unprotected pyrrolidines without the need for external oxidants. organic-chemistry.org Additionally, a Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids can effectively produce 2-substituted pyrrolidines. organic-chemistry.org

Functionalization and Derivatization of the 3-(4-Bromophenoxy)pyrrolidine Core

Once the core this compound structure is formed, it can be further modified to create a diverse range of derivatives. This functionalization is crucial for exploring structure-activity relationships in drug discovery programs. researchgate.netnih.gov

Derivatization often targets the nitrogen atom of the pyrrolidine ring. For instance, N-Mannich bases of 3-(2-bromophenyl)-pyrrolidine-2,5-diones have been synthesized and evaluated for their biological activities. nih.gov These compounds are prepared through the reaction of the parent pyrrolidine-2,5-dione with formaldehyde (B43269) and a suitable amine. nih.gov

Another common modification is the introduction of a carbamate (B1207046) protecting group, such as a tert-butoxycarbonyl (Boc) group, at the nitrogen atom. The resulting N-Boc-3-(4-bromophenoxy)pyrrolidine is a stable intermediate that can be used in further synthetic steps. sigmaaldrich.com The synthesis of carboxamide derivatives has also been reported, such as N-(4-bromophenyl)-2-(4-methoxyphenyl)-N-methylpyrrolidine-1-carboxamide, prepared via flash chromatography. rsc.org

The phenoxy moiety itself can be a point of derivatization. For example, a methoxy (B1213986) group at the para-position of the phenyl ring can be converted to a bromide by reaction with hydrobromic acid (HBr), thereby forming a 4-bromophenyl derivative from a 4-methoxyphenyl (B3050149) precursor. vulcanchem.com Furthermore, the pyrrolidine ring can be part of more complex structures, such as in (2S,3S,4S*)-4-(4-Bromophenyl)-1-(tert-butyl)-5-oxo-2-phenyl-N-(quinolin-8-yl)pyrrolidine-3-carboxamide, synthesized through C(sp³)–H activation. rsc.org

Table 2: Selected Derivatization Reactions of the Bromophenyl Pyrrolidine Scaffold

| Parent Scaffold | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 3-(2-Bromophenyl)-pyrrolidine-2,5-dione | Mannich reaction | Formaldehyde, 4-(4-fluorophenyl)piperazine | 1-[{4-(4-Fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | nih.gov |

| Pyrrolidine | Boc-protection | Di-tert-butyl dicarbonate | 1-N-Boc-3-(4-bromophenoxy)pyrrolidine | sigmaaldrich.com |

| N-methylpyrrolidine-1-carboxamide precursor | Carboxamide formation | 4-bromoaniline, 2-(4-methoxyphenyl)pyrrolidine | N-(4-bromophenyl)-2-(4-methoxyphenyl)-N-methylpyrrolidine-1-carboxamide | rsc.org |

| 5-oxo-pyrrolidine-3-carboxylic acid derivative | C(sp³)–H activation | Pd(OAc)₂, Quinoline-8-amine | (2S,3S,4S*)-4-(4-Bromophenyl)-1-(tert-butyl)-5-oxo-2-phenyl-N-(quinolin-8-yl)pyrrolidine-3-carboxamide | rsc.org |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The stereochemistry of the pyrrolidine ring and its substituents is often critical for biological activity. researchgate.net Consequently, significant effort has been dedicated to the development of stereoselective synthetic methods.

Enantio- and diastereoselective syntheses of pyrrolidine derivatives can be achieved using palladium catalysis. nih.gov One such method involves an initial intramolecular nucleopalladation of a tethered amine to form the pyrrolidine ring, which generates a quinone methide intermediate. A subsequent intermolecular addition of a nucleophile affords diverse products with high enantio- and diastereoselectivity. nih.gov

Asymmetric [3+2] cycloadditions are a cornerstone of stereoselective pyrrolidine synthesis. mdpi.comacs.org Organocatalysis has proven effective in controlling the stereochemical outcome of these reactions, leading to products with high enantiomeric excess (ee) and diastereomeric ratios (dr). mdpi.com For example, the synthesis of dispiro[benzothiophenone-indandione-pyrrolidine]s with a 4-bromophenyl substituent has been achieved with up to 93% ee and >20:1 dr. mdpi.com

The stereoselective synthesis of specific enantiomers, such as the (2R,4R,5S)- and (2S,4S,5R)-enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate, has been accomplished with high enantiomeric excess. metu.edu.tr The stereochemical outcome can also be directed by chiral auxiliaries or by the inherent chirality of the starting materials, such as proline. mdpi.com

Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems over rhodium catalysts can proceed with excellent diastereoselectivity. researchgate.net This method allows for the formation of functionalized pyrrolidines with up to four new stereocenters, where an initial reduction step provides a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. researchgate.net

Table 3: Overview of Stereoselective Synthesis Methods

| Method | Catalyst/Reagent | Key Stereochemical Control | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(CH₃CN)₂Cl₂, PrQuinox | Chiral ligand | Indole-substituted pyrrolidines | High ee and dr | nih.gov |

| Organocatalyzed [3+2] Cycloaddition | Thiourea-based organocatalyst (C9) | Chiral catalyst | Dispiro[benzothiophenone-indandione-pyrrolidine]s | up to 93% ee, >20:1 dr | mdpi.com |

| Multicomponent Domino Reaction | None (thermal or rt) | Reaction temperature | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrroles} | >95:5 dr (at rt) | ua.es |

| Heterogeneous Hydrogenation | Rhodium on Alumina (Rh/Al₂O₃) | Substrate-directed | Highly substituted pyrrolidines | High diastereoselectivity | researchgate.net |

Structural Characterization and Conformational Analysis of 3 4 Bromophenoxy Pyrrolidine Analogs

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in defining the connectivity and electronic environment of atoms within 3-(4-Bromophenoxy)pyrrolidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the positions of protons and carbon atoms in this compound analogs can be mapped out.

For analogs like 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarbonitrile, detailed NMR data is available. sci-hub.se The aromatic protons of the 4-bromophenyl group typically appear as a set of doublets in the range of δ 7.40-7.50 ppm. sci-hub.se The protons on the pyrrolidine (B122466) ring exhibit more complex patterns. For instance, in N-substituted pyrrolidines, the protons adjacent to the nitrogen and those at other positions of the ring show distinct multiplets, generally in the δ 2.5–3.5 ppm range. In a related compound, 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarbonitrile, the C-3 proton appears as a triplet at δ 3.73 ppm, while the C-4 and C-5 protons resonate as multiplets between δ 2.45-2.67 ppm and δ 3.85-3.95 ppm, respectively. sci-hub.se

¹³C NMR provides further confirmation of the carbon skeleton. The carbons of the 4-bromophenyl ring show characteristic signals, with the carbon atom bonded to the bromine (C-Br) appearing at approximately δ 118.8 ppm and the other aromatic carbons resonating between δ 121.6 and 137.2 ppm in analogs. sci-hub.se The pyrrolidine ring carbons are found in the aliphatic region of the spectrum; for example, in an analog, C-3 is observed at δ 35.1 ppm, C-4 at δ 23.4 ppm, and C-5 at δ 46.6 ppm. sci-hub.se Computational studies combined with experimental NMR data are often used to assign conformers and their relative proportions in solution. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs (Data derived from analogous structures)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrolidine Ring | ||

| H-2, H-5 | ~3.0 - 3.5 (m) | ~45 - 55 |

| H-3 | ~4.8 - 5.0 (m) | ~75 - 80 |

| H-4 | ~2.0 - 2.4 (m) | ~30 - 35 |

| 4-Bromophenyl Ring | ||

| H-2', H-6' | ~6.8 - 7.0 (d) | ~117 - 120 |

| H-3', H-5' | ~7.4 - 7.6 (d) | ~132 - 134 |

| C-1' (C-O) | - | ~155 - 158 |

| C-4' (C-Br) | - | ~115 - 118 |

| Note: (m) = multiplet, (d) = doublet. Shifts are approximate and can vary based on solvent and specific analog structure. |

Infrared (IR) and Mass Spectrometry (MS) Applications

IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the C-O-C ether linkage, the N-H bond of the secondary amine, aromatic C-H bonds, and the C-Br bond. In analogous structures, aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching appears between 2990-2850 cm⁻¹. The crucial aryl ether C-O stretch typically gives a strong signal in the fingerprint region, around 1250-1200 cm⁻¹. The C-N stretching of the pyrrolidine ring would be found in the 1250-1020 cm⁻¹ range, and the C-Br stretching vibration occurs at lower frequencies, generally below 840 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2990 - 2850 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1230 |

| C-N (amine) | Stretch | 1250 - 1020 |

| C-Br | Stretch | < 840 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂BrNO), the molecular ion peak [M]⁺ would be a doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 241 and 243. uni.lu The protonated molecule [M+H]⁺ would appear at m/z 242 and 244. uni.lu Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy radical (m/z 172/174) or cation, and the pyrrolidine ring. Alpha-cleavage next to the nitrogen atom is a common fragmentation pattern for amines, which could lead to the loss of ethylene (B1197577) from the pyrrolidine ring. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound (Data predicted by computational tools) uni.lu

| Adduct/Fragment | Formula | Predicted m/z |

| [M]⁺ | [C₁₀H₁₂BrNO]⁺ | 241.0 / 243.0 |

| [M+H]⁺ | [C₁₀H₁₃BrNO]⁺ | 242.0 / 244.0 |

| [M+Na]⁺ | [C₁₀H₁₂BrNNaO]⁺ | 264.0 / 266.0 |

| [M-H]⁻ | [C₁₀H₁₁BrNO]⁻ | 240.0 / 242.0 |

| [Bromophenoxy] | [C₆H₄BrO] | 171.9 / 173.9 |

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic techniques define the connectivity of a molecule, X-ray crystallography provides its precise three-dimensional arrangement in the solid state, including bond lengths, bond angles, and torsional angles. This information is crucial for a detailed conformational analysis.

Analysis of Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. beilstein-journals.orgfrontiersin.org

The specific conformation adopted by the pyrrolidine ring in this compound analogs is influenced by its substituents. beilstein-journals.org X-ray diffraction studies of related compounds provide valuable insights. For instance, the crystal structure of 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3-trione reveals that the pyrrolidine ring adopts a twisted conformation around the C9-C10 bond. In other complex spiropyrrolidine systems containing a bromophenyl group, the pyrrolidine ring has also been observed in an envelope conformation. rsc.org The conformation is determined by puckering parameters (Q and φ), which quantitatively describe the degree and type of puckering. The choice between an envelope and a twist conformation is often a subtle balance of steric and electronic effects, and both forms may exist in equilibrium in solution. frontiersin.orgrsc.org

Table 4: Example Crystallographic Data for a Bromophenyl-Containing Pyrrolidine Analog (Data from 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3-trione)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Pyrrolidine Ring Conformation | Twist (Half-Chair) |

| Puckering Amplitude (Q) | 0.4492 (14) Å |

| Phase Angle (φ) | 242.64 (18)° |

Intramolecular and Intermolecular Interactions

The solid-state packing of molecules is governed by a network of non-covalent interactions. In this compound analogs, both intramolecular and intermolecular hydrogen bonds are significant. Intramolecular C-H···O interactions can stabilize the molecular conformation, often forming S(6) ring motifs. rsc.org

Structure Activity Relationship Sar and Computational Studies of Bromophenoxy Pyrrolidine Systems

Elucidation of Key Structural Features for Biological Efficacy

The biological activity of 3-(4-Bromophenoxy)pyrrolidine and its analogs is dictated by the interplay of its constituent parts: the pyrrolidine (B122466) ring, the phenoxy ether linkage, and the bromine substituent on the phenyl ring. SAR studies have been crucial in dissecting the contribution of each component.

The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional, non-planar structure. nih.govresearchgate.net This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net The pyrrolidine nitrogen can also participate in crucial hydrogen bonding with biological targets.

The bromophenyl group is another key determinant of activity. The phenyl ring itself can engage in favorable π-π stacking interactions within receptor binding pockets, while the bromine atom at the para-position significantly influences the molecule's electronic properties and binding affinity. The introduction of halogen atoms like bromine has been found to increase the potency of compounds against certain enzymes. Furthermore, the specific positioning of the bromine atom is critical, as it affects the molecule's reactivity and interaction with target proteins. In studies of related compounds targeting ionotropic glutamate (B1630785) receptors, the introduction of a bromo substituent on the phenyl ring resulted in highly potent and selective NMDA receptor antagonists. nih.gov

The ether linkage connecting the pyrrolidine and bromophenyl moieties provides a specific spatial orientation and degree of flexibility, which is essential for optimal alignment within a target's binding site. SAR analyses of related series have shown that the length and nature of such linkers greatly influence biological activity. nih.gov

Table 1: Contribution of Structural Features to Biological Efficacy

| Structural Feature | Contribution to Biological Efficacy | Supporting Evidence/Interaction Type |

|---|---|---|

| Pyrrolidine Ring | Provides a 3D scaffold; explores pharmacophore space effectively. nih.govresearchgate.net | Non-planar "pseudorotation" conformation; can act as a hydrogen bond acceptor/donor. |

| Bromophenyl Group | Enhances binding affinity and potency through electronic and steric effects. | π-π stacking (phenyl ring); halogen bonding and electron-withdrawing effects (bromine). |

| Ether Linkage | Orients the two main scaffolds at a specific angle and distance. | Provides rotational flexibility for optimal binding site fit. |

| Para-Substitution of Bromine | Directs interactions within the binding pocket and influences overall electronic character. | Leads to specific potency and selectivity profiles, as seen in NMDA receptor antagonists. nih.gov |

Stereochemical Considerations and Their Impact on Pharmacological Profiles

The non-planar nature of the pyrrolidine ring and the substitution at the 3-position make this compound a chiral molecule, existing as (R) and (S) enantiomers. Stereochemistry is a critical factor in pharmacology because biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net Consequently, different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and metabolic profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net

The spatial orientation of the 4-bromophenoxy group relative to the pyrrolidine ring is determined by the absolute configuration at the C3 stereocenter. This orientation dictates how the molecule can interact with its biological target. For instance, in related chiral pyrrolidine derivatives, the (S)-configuration was noted to be crucial for unique reactivity and specific binding affinities. Asymmetric synthesis is therefore essential to isolate and evaluate the individual enantiomers, as demonstrated in studies of related 5-(4-bromophenyl)-pyrrolidine systems where enantiomers were efficiently synthesized to enable further study. metu.edu.tr The different pharmacological profiles of the enantiomers underscore the importance of producing stereochemically pure compounds for therapeutic applications.

Table 2: Impact of Stereochemistry on Pharmacological Properties

| Aspect | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Binding Affinity | May exhibit higher or lower affinity for a specific target compared to the (S)-enantiomer. | Often shows a different binding affinity due to a distinct 3D orientation of key functional groups. researchgate.net |

| Biological Activity | Could be the active form (eutomer), the inactive form (distomer), or have a different type of activity altogether. | Could be the eutomer or distomer; the activity profile is often distinct from the (R)-enantiomer. |

| Metabolism | Metabolic enzymes may process this isomer at a different rate, affecting its half-life and duration of action. | Can exhibit a different metabolic pathway or rate of degradation compared to its mirror image. |

| Overall Profile | The different binding modes and activities of enantiomers necessitate their separation and individual evaluation to identify the optimal candidate for drug development. nih.govresearchgate.net |

Computational Chemistry Approaches for Mechanism Elucidation

Computational chemistry has become an indispensable tool for rational drug design, offering insights that are often difficult to obtain through experimental methods alone. For bromophenoxy-pyrrolidine systems, these techniques help to elucidate binding mechanisms, predict activity, and assess pharmacokinetic properties.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. tandfonline.com For compounds like this compound, docking simulations are used to place the molecule into the binding site of a target protein, such as an enzyme or receptor. This process helps to visualize potential binding modes and identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. Docking scores are used to estimate the binding affinity, allowing researchers to prioritize which analogs to synthesize.

When this process is applied to large libraries of compounds, it is known as virtual screening, which can efficiently identify potential new hits from thousands or millions of molecules. acs.org In studies of other pyrrolidine derivatives, docking has been successfully used to understand interactions with targets like dihydrofolate reductase (DHFR), correlating computational predictions with in vitro inhibitory activity. nih.gov

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the protein-ligand complex over time. mdpi.com MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic model of the binding event. acs.org This approach can reveal conformational changes in the protein upon ligand binding and assess the stability of the predicted docking pose. mdpi.com

Advanced MD techniques can be used to simulate the entire binding process, from the ligand's approach in solvent to its final position in the binding pocket. dovepress.com Furthermore, methods such as free energy perturbation or thermodynamic integration, often coupled with MD simulations, allow for the calculation of the binding free energy, which is a more accurate predictor of potency than docking scores. acs.org

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models are now routinely used in early-stage drug discovery to filter out compounds with poor drug-like properties. nih.gov

For bromophenoxy-pyrrolidine systems, computational tools can predict a range of critical parameters. For example, the lipophilicity (LogP) of a related bromophenyl-pyrrolidine analog was calculated to be 2.1, which is a key factor in its ability to cross cell membranes and the blood-brain barrier. Other parameters, such as aqueous solubility, plasma protein binding, interactions with metabolic enzymes (e.g., Cytochrome P450), and potential for being a substrate of efflux pumps like P-glycoprotein (P-gp), can also be estimated. researchgate.net These predictions help guide the optimization of the chemical structure to achieve a balanced profile of potency and drug-like properties. acs.org

Table 3: Representative In Silico Predicted ADME Properties for a Bromophenoxy-Pyrrolidine Scaffold

| ADME Parameter | Predicted Property | Significance in Drug Development |

|---|---|---|

| Oral Bioavailability | High (e.g., >80%) | Indicates the fraction of an orally administered dose that reaches systemic circulation. acs.org |

| Lipophilicity (LogP) | Moderately lipophilic (e.g., 2.0-3.0) | Influences solubility, absorption, membrane permeability, and plasma protein binding. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable. | Crucial for compounds targeting the central nervous system (CNS). |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate. | P-gp is an efflux pump; non-substrates are less likely to be actively removed from cells, which can improve efficacy and brain penetration. researchgate.net |

| CYP450 Inhibition | Predicted to not inhibit major isoforms (e.g., 1A2, 2C9, 2C19, 3A4). | Low potential for drug-drug interactions, which is a favorable safety feature. |

| Metabolic Stability | Predicted to have moderate to high stability in liver microsomes. | Relates to the compound's half-life in the body; slower metabolism can lead to a longer duration of action. |

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogs with Enhanced Biological Selectivity and Potency

The development of advanced analogs of 3-(4-bromophenoxy)pyrrolidine is a primary avenue for future research. The goal is to systematically modify the core structure to improve its interaction with biological targets, thereby enhancing its selectivity and potency. The pyrrolidine (B122466) moiety is a common feature in drugs targeting a variety of conditions, highlighting the potential for diverse pharmacological applications. enamine.netnih.gov

Key strategies for analog design will likely involve modifications at several key positions on the molecule. For instance, substitution on the phenyl ring could significantly influence the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity for a specific biological target. mdpi.com Furthermore, modifications to the pyrrolidine ring itself, such as the introduction of substituents or the alteration of stereochemistry, could further refine the pharmacological profile. mdpi.com The synthesis of chiral pyrrolidines is a particularly important area, as different enantiomers of a compound often exhibit distinct biological activities. mdpi.com

The following table outlines potential structural modifications and their anticipated impact on the biological activity of this compound analogs.

| Modification Site | Type of Modification | Potential Impact |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Alteration of electronic properties, potentially improving target binding and metabolic stability. |

| Phenyl Ring | Variation of substituent position (ortho, meta, para) | Optimization of steric interactions within the target's binding pocket. |

| Pyrrolidine Ring | Introduction of alkyl or functional groups | Enhancement of lipophilicity or introduction of new interaction points with the target. |

| Pyrrolidine Ring | Control of stereochemistry (R/S isomers) | Improvement of target selectivity and reduction of off-target effects. |

The synthesis of these advanced analogs will draw upon modern synthetic methodologies, including asymmetric synthesis to produce enantiomerically pure compounds and combinatorial chemistry to rapidly generate a library of diverse derivatives for biological screening. mdpi.com

Development of Innovative Synthetic Pathways for Sustainable Production

As promising drug candidates emerge from analog studies, the development of efficient and sustainable synthetic routes for their production becomes critical. Traditional multi-step syntheses can be resource-intensive and generate significant chemical waste. Therefore, a key future research direction is the exploration of innovative and green synthetic pathways for this compound and its derivatives.

Recent advances in organic synthesis offer several promising avenues. One-pot, multi-component reactions are particularly attractive as they can significantly reduce the number of synthetic steps, improve atom economy, and minimize the use of solvents and reagents. semanticscholar.org Catalytic methods, including the use of transition metal catalysts and organocatalysts, can also provide more efficient and environmentally friendly routes to pyrrolidine-containing molecules. researchgate.net For example, palladium-catalyzed cyclization reactions have been successfully employed in the synthesis of pyrrolidine derivatives. researchgate.net

The principles of green chemistry will be central to the development of these new synthetic pathways. This includes the use of renewable starting materials, the reduction of energy consumption, and the design of processes that minimize the generation of hazardous substances. The development of a sustainable and scalable synthesis will be crucial for the eventual translation of any promising this compound-based therapeutic from the laboratory to the clinic.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of a drug candidate's mechanism of action is essential for its successful development. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide powerful tools for elucidating the complex biological pathways affected by a compound. frontiersin.orgnih.gov The integration of these technologies will be instrumental in gaining a comprehensive mechanistic understanding of this compound and its analogs.

For instance, proteomics can be used to identify the direct protein targets of the compound, while transcriptomics can reveal changes in gene expression that occur in response to treatment. Metabolomics, the study of small molecule metabolites, can provide a functional readout of the biochemical changes induced by the compound. uconn.edu By combining data from these different omics platforms, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and anticipate potential off-target effects. nih.gov

This multi-omics approach will not only accelerate the preclinical development of this compound-based drug candidates but also has the potential to enable a more personalized approach to medicine, where treatments can be tailored to the specific molecular profile of a patient's disease.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromophenoxy)pyrrolidine, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation or bromination reactions. For example:

- Condensation with CeCl₃/Butyllithium: A reported route involves reacting 6-methoxy-1-tetralone with 1-[2-(4-bromophenoxy)ethyl]pyrrolidine using CeCl₃ and butyllithium in THF. This method requires strict anhydrous conditions to avoid side reactions .

- Halophenyl Pyridine Synthesis: A comparative approach for brominated aryl ethers uses 4-(4-halophenyl)pyridine frameworks with ether linkages. Optimization includes controlling stoichiometry and reaction temperature (e.g., reflux in THF) to prevent over-bromination .

Key Variables:

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer: A combination of analytical techniques is recommended:

Note: For novel derivatives, coupling NMR with DFT calculations (e.g., B3LYP/6-31G*) can predict electronic configurations and validate experimental data .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in cross-coupling or nucleophilic substitution reactions?

Methodological Answer: The bromophenoxy group enables diverse reactivity:

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing bromine activates the aryl ring for attack by nucleophiles (e.g., amines, thiols). Solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaOH) influence reaction rates .

- Suzuki-Miyaura Coupling: The bromine atom serves as a leaving group for palladium-catalyzed coupling with boronic acids. Ligand selection (e.g., Pd(PPh₃)₄) and degassing protocols are critical to prevent catalyst poisoning .

Case Study: In the synthesis of pyrimidine derivatives, bromophenoxy intermediates underwent cyclization via SNAr, yielding heterocycles with 70% efficiency after recrystallization .

Q. How can crystallographic and computational methods resolve contradictions in reported molecular geometries of bromophenoxy-pyrrolidine derivatives?

Methodological Answer: Discrepancies in dihedral angles or bond lengths (e.g., 22.0° vs. 9.2° in pyrazole-pyrimidine derivatives ) arise from crystal packing or solvent effects. To address this:

- Single-Crystal XRD: Provides absolute stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in crystal lattices) .

- DFT Calculations: Compare optimized gas-phase geometries with experimental XRD data to identify steric or electronic distortions. For example, DFT at the B3LYP level can predict deviations <2° in dihedral angles .

Q. Table: Comparative Analysis of Structural Data

| Parameter | XRD Data | DFT Prediction | Deviation |

|---|---|---|---|

| Dihedral Angle (A) | 22.0° | 20.5° | 1.5° |

| C–Br Bond Length | 1.89 Å | 1.91 Å | 0.02 Å |

Q. How do researchers address contradictory yield data in bromophenoxy-pyrrolidine syntheses, and what variables most significantly impact reproducibility?

Methodological Answer: Yield discrepancies (e.g., 70% in refluxed acetic acid vs. lower yields in THF-based protocols ) often stem from:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr, improving yields.

- Catalyst Purity: Trace moisture in CeCl₃ can deactivate butyllithium, reducing efficiency .

- Workup Protocols: Inadequate washing (e.g., incomplete removal of acetic acid) may inflate impurity levels, falsely lowering yields .

Recommendation: Use standardized reaction monitoring (e.g., TLC or in-situ IR) to track intermediate formation and optimize quenching steps.

Q. What strategies enhance the stability of this compound derivatives under oxidative or photolytic conditions?

Methodological Answer: The bromophenoxy group is susceptible to radical degradation. Mitigation strategies include:

- Additive Stabilizers: Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w prevent radical chain reactions .

- Light-Sensitive Storage: Amber glass vials and inert atmospheres (N₂/Ar) reduce photolytic cleavage of the C–Br bond .

- Derivatization: Converting the bromine to a sulfonamide (e.g., 1-(4-bromophenylsulfonyl)pyrrolidine ) improves stability while retaining reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.